molecular formula C9H18INO2 B13085047 (R)-tert-Butyl (1-iodobutan-2-yl)carbamate

(R)-tert-Butyl (1-iodobutan-2-yl)carbamate

Cat. No.: B13085047
M. Wt: 299.15 g/mol
InChI Key: BOMZZPKYLGOCKD-SSDOTTSWSA-N
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Description

®-tert-Butyl (1-iodobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound, specifically, is known for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-iodobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-iodobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of ®-tert-Butyl (1-iodobutan-2-yl)carbamate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding butyl carbamate.

    Oxidation Reactions: Oxidation can lead to the formation of iodinated by-products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or THF.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

The major products formed from these reactions include various substituted carbamates, reduced carbamates, and oxidized iodinated compounds.

Scientific Research Applications

®-tert-Butyl (1-iodobutan-2-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Utilized in the study of enzyme interactions and inhibition.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-iodobutan-2-yl)carbamate involves its interaction with biological targets through its carbamate moiety. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-iodobutan-2-yl)carbamate is unique due to its specific structure, which combines the properties of both carbamates and iodinated compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Biological Activity

(R)-tert-Butyl (1-iodobutan-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial properties, metabolic stability, and interactions with biological targets.

  • Molecular Formula : C₉H₁₈N₂O₂I
  • Molecular Weight : 290.15 g/mol
  • CAS Number : 122734-32-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various carbamate derivatives, including those with tert-butyl groups. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

  • Mechanism of Action :
    • Cationic polymers derived from carbamate structures can interact with the negatively charged components of bacterial membranes, leading to increased permeability and cell lysis .
    • The phenolic groups in certain derivatives are suggested to mediate antimicrobial activity through reactive oxygen species (ROS) generation, which causes oxidative damage to microbial cells .
  • Case Studies :
    • In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
    • A study reported that a related compound showed an IC50 value indicating effective inhibition against these bacteria, suggesting potential for therapeutic applications .

Metabolic Stability and Biotransformation

The metabolic stability of this compound is crucial for its efficacy and safety as a pharmaceutical agent.

  • Metabolic Pathways :
    • Research indicates that compounds containing tert-butyl groups are metabolized primarily through oxidative pathways involving cytochrome P450 enzymes. This can lead to the formation of alcohol derivatives which may retain or lose biological activity .
    • A comparative study showed that replacing the tert-butyl group with other moieties could enhance metabolic stability without significantly compromising biological activity .
  • In Vitro Studies :
    • In vitro studies using human liver microsomes have demonstrated that metabolic clearance rates vary significantly among different carbamate derivatives. Modifications to the tert-butyl group were shown to influence both clearance rates and the formation of active metabolites .

Summary of Research Findings

StudyFindings
Demonstrated antimicrobial activity against S. aureus and E. coli; mechanism involves membrane disruption.
Related compounds showed IC50 values indicating effective inhibition; suggests potential therapeutic applications.
Highlighted metabolic pathways involving cytochrome P450; modifications to tert-butyl enhance stability.

Properties

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate

InChI

InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI Key

BOMZZPKYLGOCKD-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CI)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

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